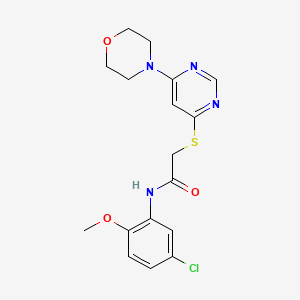
N-(5-chloro-2-methoxyphenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2-methoxyphenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a compound with significant potential in pharmaceutical applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H19ClN4O3S
- Molecular Weight : 394.9 g/mol
- CAS Number : 1203083-28-6
This compound exhibits its biological effects primarily through interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may modulate the activity of enzymes and receptors linked to inflammatory responses and cancer cell proliferation.
- Interaction with Enzymes : The compound shows potential inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory processes. In vitro studies have demonstrated a reduction in the expression levels of these enzymes in macrophage cells stimulated by lipopolysaccharides (LPS) .
- Neurotransmitter Receptors : There is evidence suggesting that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways, although specific receptor targets remain to be fully elucidated.
Anti-inflammatory Activity
In studies involving RAW 264.7 macrophage cells, this compound has been shown to significantly inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. This effect is achieved through downregulation of iNOS and COX-2 expression, suggesting its potential as a therapeutic agent for treating inflammatory disorders .
Anticancer Potential
Research indicates that compounds structurally related to this compound may possess anticancer properties. The morpholinopyrimidine moiety is particularly noted for its role in targeting cancer cell signaling pathways, which could lead to reduced tumor growth and proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-chloro-2-hydroxyphenyl)-acetamide | Similar structure with hydroxyl group | Moderate anti-inflammatory properties |
| N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide | Contains oxadiazole ring | Enhanced antimicrobial activity |
| N-(5-chloro-2-methoxyphenyl)-4-phenyldihydropyrimidine | Different ring structure | Potential neuroprotective effects |
The unique combination of functional groups in this compound distinguishes it from other compounds, contributing to its specific biological activities.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance, a recent publication detailed the synthesis of various 2-methoxy derivatives, assessing their anti-inflammatory effects in macrophages. Among these, derivatives similar to this compound exhibited promising results in reducing inflammatory markers .
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-24-14-3-2-12(18)8-13(14)21-16(23)10-26-17-9-15(19-11-20-17)22-4-6-25-7-5-22/h2-3,8-9,11H,4-7,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSRMKJDWZFNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













